molecular formula C12H14ClFO B1365231 6-Chloro-1-(4-fluorophenyl)-1-oxohexane CAS No. 61191-90-0

6-Chloro-1-(4-fluorophenyl)-1-oxohexane

Cat. No. B1365231
CAS RN: 61191-90-0
M. Wt: 228.69 g/mol
InChI Key: NMKHCGOYOKIXRW-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-fluorophenyl)-1-oxohexane, also known as 4-fluoro-6-chlorohexan-1-ol, is a halogenated hydroxy compound derived from hexane. This compound has a wide range of applications, including use in organic synthesis and in scientific research. Its unique chemical structure and properties make it a useful tool for researchers, as it can be used to study a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Spectral Analysis : The study of similar compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one reveals insights into the synthesis methods, spectral analysis, and quantum chemical studies. These approaches are critical in understanding the molecular geometry and chemical reactivity of such compounds (Satheeshkumar et al., 2017).

  • Photochemistry and Reactivity : Research on compounds like 4-chloroaniline, which shares structural similarities, provides an understanding of the photochemistry and reactivity of such molecules. This includes studies on photoheterolysis in polar media and the generation of triplet phenyl cations (Guizzardi et al., 2001).

Structural and Physical Characteristics

  • Molecular Structure and Emission Properties : Fluorinated compounds like diphenylpolyenes provide insights into molecular structures and emission properties in different states. These studies are crucial for understanding the physical characteristics of similar fluorinated compounds (Sonoda et al., 2007).

  • Thermolysis Kinetics : The study of the kinetics and mechanisms of thermolysis of fluorine-substituted 1,2,4-trioxanes, which are structurally related, helps in understanding the stability and decomposition patterns of 6-Chloro-1-(4-fluorophenyl)-1-oxohexane (Cafferata et al., 2002).

Applications in Material Science

  • Polyimides Based on Fluorinated Compounds : Research on fluorinated polyimides, which often involve similar fluorinated compounds, can provide insights into the applications of 6-Chloro-1-(4-fluorophenyl)-1-oxohexane in material science. These include studying properties like solubility, mechanical properties, and thermal stability (Yang et al., 2004).

Photophysical and Photochemical Studies

  • Photochemical Behavior : The study of haloanilines' photochemistry, which shares some structural aspects with 6-Chloro-1-(4-fluorophenyl)-1-oxohexane, can shed light on the photophysical and photochemical behavior of such compounds. This includes understanding the reaction pathways and efficiency of dehalogenation under various conditions (Freccero et al., 2003).

Crystallography and Molecular Interactions

  • Crystal Structure Analysis : Studies on the crystal structures of similar compounds, like various cyclohexane derivatives, can provide insights into the molecular interactions and bonding patterns of 6-Chloro-1-(4-fluorophenyl)-1-oxohexane. This includes analyzing hydrogen bonding patterns and molecular conformations (Jasinski et al., 2012).

properties

IUPAC Name

6-chloro-1-(4-fluorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKHCGOYOKIXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473566
Record name 6-Chloro-1-(4-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(4-fluorophenyl)-1-oxohexane

CAS RN

61191-90-0
Record name 6-Chloro-1-(4-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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